3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2S/c1-17-10(8-3-2-4-9(8)16-17)7-15-20(18,19)6-5-11(12,13)14/h15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRUOYCPFVHHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Given the compound’s structural features, it may potentially influence pathways related to inflammation and pain perception.
Pharmacokinetics
Biological Activity
3,3,3-Trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural characteristics include a sulfonamide functional group and a trifluoromethyl moiety, which may contribute to its biological properties.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and potentially increase the compound's bioavailability.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential effectiveness against a range of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.
Case Studies
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Antimicrobial Screening : A study conducted on various sulfonamide derivatives showed that compounds with similar structures exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess efficacy.
Compound MIC (µg/mL) Target Organism Compound A 32 E. coli Compound B 16 Staphylococcus aureus 3,3,3-Trifluoro... TBD TBD -
Cytotoxicity Assay : In vitro studies using MTT assays demonstrated that the compound inhibited the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range.
Cell Line IC50 (µM) HeLa 5.0 MCF-7 4.5
Research Findings
Recent studies have focused on optimizing the pharmacological properties of sulfonamide derivatives by modifying their structures. The trifluoromethyl group has been associated with increased potency in some cases.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound. Preliminary results indicate promising results in reducing tumor size in xenograft models when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
